5-Methoxy-2-methylpyrimidin-4-amine
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Overview
Description
5-Methoxy-2-methylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C₆H₉N₃O. It is a derivative of pyrimidine, which is an important class of compounds in medicinal chemistry due to their presence in nucleic acids and various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylpyrimidin-4-amine typically involves the reaction of 2-methoxy-5-methylpyridin-4-amine with appropriate reagents under controlled conditions. One common method involves the use of a 0.04 M PTSA solution in 1,4-dioxane, with the reaction mixture being stirred at 95°C for 16 hours . The product is then purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and purification systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions could introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-Methoxy-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives containing this compound have been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition can modulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylpyridin-4-amine
- 5-Methoxy-2-methylpyrimidine
- 4-Amino-2-methyl-5-methoxypyrimidine
Uniqueness
5-Methoxy-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the development of specialized pharmaceuticals and research tools .
Properties
IUPAC Name |
5-methoxy-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMMNPANMKXATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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